This compound is a small molecule drug with a maximum clinical trial phase of II [1]. The table below summarizes its core chemical and developmental information:
| Attribute | Description |
|---|---|
| Molecular Formula | C₂₂H₂₁F₃N₄O₄S [1] |
| Molecular Weight | 494.5 g/mol [1] |
| Synonyms | B-Raf IN 10; TQU3V7CXC3 [1] |
| Developer | Neupharma, Inc. [1] |
| Maximum Trial Phase | Phase II [1] |
This compound's structure is similar to the approved drug Regorafenib [2]. The in vitro data for Regorafenib provides a strong reference for the types of efficacy studies relevant to this class of kinase inhibitors.
The table below summarizes the cytotoxic effects of Regorafenib on various human cancer cell lines, as determined by CCK-8 assays [3]:
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| MCF-7 | Breast Cancer | 25.37 ± 0.21 |
| CAL-27 | Tongue Squamous Cell Carcinoma | 26.24 ± 2.07 |
| HCT116 | Colorectal Cancer | 33.33 ± 1.54 |
| A549 | Non-Small Cell Lung Cancer | 34.25 ± 1.97 |
| U87 | Brain Glioma | 34.26 ± 1.23 |
| Hela | Cervical Cancer | 36.76 ± 0.96 |
Beyond cytotoxicity, Regorafenib significantly inhibited cell colony formation and migration ability in MCF-7, Hela, and A549 cells, as shown by colony formation and wound-healing assays [3].
Regorafenib induces apoptosis through the intrinsic pathway. The diagram below illustrates this key signaling pathway.
Regorafenib induces apoptosis via the PI3K/AKT/FOXO3a/Bim pathway.
Experimental evidence shows that Regorafenib dephosphorylates (deactivates) AKT, leading to nuclear accumulation of the transcription factor FOXO3a. This promotes the expression of the pro-apoptotic protein Bim, which directly activates Bax/Bak proteins, leading to mitochondrial membrane potential loss, activation of caspases, and apoptosis [3].
Key Experimental Protocols for studying this mechanism include [3]:
The detailed in vitro data available for Regorafenib serves as an excellent proxy for the potential mechanisms and efficacy assays relevant to this compound.
The available data on this compound is currently limited. The table below summarizes the key information gathered from the search results.
| Attribute | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| Primary Target | BRAF inhibitor (Serine/threonine-protein kinase B-raf inhibitors) [1] |
| Synonyms | HLX 208, HLX-208, HLX208 [1] |
| Key Indication (in Phase 3) | Solid tumors (as of January 2023) [1] |
| Molecular Formula | C22H21F3N4O4S [1] |
| IC₅₀ for BRAF | 50-100 nM [2] |
| Primary Mechanism | Potent inhibition of BRAF, influencing cell proliferation and differentiation; suitable for researching solid tumors [2] |
Since detailed this compound protocols are unavailable, the following established methodologies from Regorafenib studies can serve as a robust technical reference for investigating multi-kinase inhibitors in solid tumors. You can adapt these protocols for this compound by substituting the drug and adjusting concentrations as needed.
| Experiment Type | Detailed Methodology |
|---|
| In Vitro Anti-Proliferation (MTS/SRB Assay) | 1. Cell Seeding: Seed cells (e.g., 5,000-25,000 per well) in 96-well plates. 2. Drug Treatment: After 24 hours, add the drug across a concentration gradient (e.g., 0.01–100 μmol/L) for 72 hours. 3. Viability Measurement: Add MTS or Sulforhodamine B (SRB) reagent. For MTS, measure optical density (OD) at 490nm. For SRB, measure OD at 510-560nm after dye binding. 4. Data Analysis: Calculate % viability vs. untreated controls. Determine IC₅₀ values [3] [4]. | | Western Blot Analysis | 1. Protein Extraction: Harvest and lyse cells/tumor tissues in RIPA buffer. 2. Electrophoresis: Separate 30-50 μg of protein via SDS-PAGE (e.g., 4-15% gel). 3. Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. 4. Blocking & Incubation: Block membrane; incubate with primary antibodies (e.g., p-ERK, ERK, p-AKT, AKT, PARP, cleaved PARP) overnight at 4°C. 5. Detection: Incubate with HRP-conjugated secondary antibody; use chemiluminescent substrate for imaging [3] [4]. | | In Vivo Xenograft Models | 1. Model Establishment: Implant tumor cells (cell lines or patient-derived samples) subcutaneously into immunodeficient mice. 2. Dosing: Once tumors are palpable, administer the drug orally (e.g., 10-30 mg/kg/day) or vehicle control. 3. Monitoring: Measure tumor volume and body weight regularly. 4. Endpoint Analysis: Harvest tumors for weight measurement and molecular analysis (e.g., Western Blot, immunohistochemistry). Analyze tumor growth inhibition and survival [4]. |
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade targeted by many cancer therapies, including BRAF inhibitors. The diagram below illustrates a generalized workflow for investigating how a drug like this compound might affect this pathway, based on methodologies used in Regorafenib studies [3] [5].
Experimental workflow for MAPK pathway analysis.
The tables below summarize key quantitative data for Sorafenib and Regorafenib, which are valuable benchmarks for dose-finding experiments with novel analogs.
Table 1: Kinase Inhibition Profiles (IC₅₀ values)
This data is crucial for understanding the primary molecular targets of these compounds.
| Target Kinase | Sorafenib IC₅₀ (nM) | Regorafenib Key Targets |
|---|---|---|
| Raf-1 | 6 [1] | VEGFR1-3, TIE2, PDGFR-β, FGFR, KIT, RET, BRAF [2] |
| BRAF (wild-type) | 22 [1] | |
| VEGFR-2 | 90 [1] | |
| PDGFR-β | 57 [1] |
Table 2: Concentration-Response Relationships in Cellular Models
Understanding the dose-dependent effects in cells is fundamental for experimental design.
| Compound | Cell Line / Model | Key Findings & Effective Concentrations |
|---|
| Sorafenib | HepG2 (HCC) | • 10 nM (Sub-therapeutic): Stimulated pro-survival pathways (increased autophagy markers, enhanced mitochondrial function) [3]. • 10 µM (Therapeutic): Induced a shift from autophagy to apoptosis, caused mitochondrial dysfunction, and inhibited oxidative metabolism [3]. | | Regorafenib | Gastric/Colorectal Cancer Cells (with FGFR2 amplification) | • Selectively inhibited phosphorylation of FGFR2 and its downstream signaling (MAPK, Akt) [2]. • Induced G1 arrest (e.g., SNU-16, KATO-III cells) and apoptosis (e.g., NCI-H716 cells) only in FGFR2-amplified lines [2]. | | | Mouse Xenograft (SNU-16) | Significantly inhibited tumor growth compared to control vehicle [2]. |
Table 3: Clinical Dosing and Pharmacokinetics
This information is vital for translating in vitro findings to pre-clinical in vivo models.
| Compound | Standard Clinical Starting Dose | Key Pharmacokinetic Considerations |
|---|
| Regorafenib | 160 mg once daily (3 weeks on/1 week off) [4] | • Dose escalation (starting at 80 mg/day) improves tolerability and allows more patients to reach later treatment cycles [4]. • Early high plasma trough concentrations (≥ 2848.4 ng/mL) are correlated with shorter progression-free survival and increased toxicity [5]. | | Sorafenib | 400 mg twice daily [1] | The mean trough concentration in patients is approximately 4.3 ± 2.5 mg/L, corresponding to ~10 µM in vitro [3]. |
Here are detailed methodologies for key experiments cited in the data above.
Protocol 1: Assessing Cellular Viability and Dose Response (MTT Assay) This is a standard method for evaluating a compound's antiproliferative effects [2].
Protocol 2: Analyzing Signaling Pathway Inhibition (Western Blotting) This protocol confirms target engagement and downstream effects [2].
Protocol 3: Investigating Mechanisms of Cell Death (Flow Cytometry) This helps determine if the compound induces cell cycle arrest or apoptosis [2].
Issue: High toxicity at low concentrations in vitro.
Issue: Variable response between different cell lines of the same cancer type.
Issue: Loss of efficacy over prolonged treatment (acquired resistance).
The following diagrams illustrate the key mechanistic and experimental concepts.
Dose and context determine cellular response to kinase inhibitors.
A logical workflow for optimizing kinase inhibitor concentration.
Based on the data for related compounds, here are the critical parameters to investigate for optimizing this compound concentration:
The following protocol, adapted from a method developed for simultaneous quantification of sorafenib, regorafenib, cabozantinib and their metabolites, provides a robust UPLC-MS/MS approach you can adapt for Uplarafenib [1].
| Parameter | Specification |
|---|---|
| Instrumentation | Waters UPLC-MS/MS system with triple quadrupole mass spectrometer & electrospray ionization (ESI) |
| Chromatography | • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) • Mobile Phase: A: Acetonitrile; B: 0.1% Formic acid in water • Gradient: 10% A to 90% A over 1.0 min, held for 1.0 min • Run Time: 3.0 min • Injection Volume: 2.0 µl | | Sample Preparation | Protein precipitation | | Mass Spec Detection | Multiple Reaction Monitoring (MRM) in positive ion mode | | Validation Results | • Linearity: Excellent in proper concentration scope • Precision: Intra-day CV: 2.5%–6.6%; Inter-day CV: 4.0%–11.1% • Accuracy: Within ±15% for intra-day and inter-day • Recovery: 75.6%–94.4% |
Here are common challenges and solutions when working with complex matrices and multiple analytes.
| Problem | Potential Causes | Solutions & Checks |
|---|---|---|
| Poor Chromatography | Column degradation, inappropriate mobile phase, matrix effects | • Use a UPLC guard column. • Adjust mobile phase pH/gradient. • Use stable isotope-labeled internal standards [2]. |
| Low Sensitivity | Ion suppression, source contamination, incorrect MRM transitions | • Optimize sample clean-up to reduce matrix effects. • Clean ion source and MS inlet. • Re-optimize MS parameters for new metabolites. |
| Inconsistent Recovery | Inefficient protein precipitation, compound instability | • Test different precipitating solvents (e.g., acetonitrile, methanol). • Ensure samples are processed and stored at appropriate temperatures. |
| Irreproducible Results | Instrument drift, human error in sample prep | • Include quality control (QC) samples in each batch. • Use a internal standard to correct for variability [1]. |
Q1: What is the advantage of using UPLC-MS/MS over HPLC for metabolite identification? UPLC-MS/MS provides superior resolution, speed, and sensitivity. The referenced method achieves separation of three drugs and four metabolites in just 3.0 minutes [1]. This high throughput is crucial for analyzing large sample numbers in pre-clinical and clinical studies.
Q2: How can I identify unknown metabolites of a new drug like this compound? Start with high-resolution mass spectrometry (HRMS). Use a Q-TOF or Orbitrap mass spectrometer to obtain accurate mass measurements for precursor and product ions. This data can help propose elemental compositions and fragment structures for unknown metabolites, even without a pure standard.
Q3: Why is a stable-isotope labeled internal standard preferred? As demonstrated in the validated method for regorafenib, isotope dilution (e.g., using deuterated analogs) corrects for analyte loss during sample preparation and for ion suppression/enhancement in the mass spectrometer, leading to highly reproducible and accurate results [2].
The following diagram outlines the core workflow for the bioanalytical method described, from sample to result.
Use this structured approach to systematically diagnose and resolve issues with your analytical method.
The following table summarizes the treatment-related adverse events (AEs) for the three approved BRAF/MEK inhibitor combinations, as reported in a 2022 meta-analysis [1].
| Combination Regimen | All-Grade AEs Incidence | Grade ≥3 AEs Incidence | Most Common All-Grade AEs (≥25%) | Most Common Grade ≥3 AEs |
|---|---|---|---|---|
| Vemurafenib + Cobimetinib | 98% | 72% | Diarrhea (52%), fatigue, nausea, photosensitivity, arthralgia | Increased AST/ALT (10%) |
| Dabrafenib + Trametinib | 97-99% | 44-68% | Pyrexia (43%), fatigue (28%), nausea | Pyrexia, rash, hypertension (6% each) |
| Encorafenib + Binimetinib | 98-99% | 66-69% | Diarrhea (34%), nausea, fatigue, vomiting | Rash, hypertension (6% each) |
A key toxicity of BRAF inhibitors is their capacity to induce cutaneous squamous cell carcinoma (cuSCC), which is largely driven by paradoxical ERK activation in BRAF wild-type cells [2].
This occurs because certain BRAF inhibitors can transactivate RAF complexes in cells with pre-existing RAS mutations, leading to hyperactivation of the ERK signaling pathway and driving oncogenesis [2]. The concept of a "paradox index" was proposed to quantify the therapeutic window for achieving tumor inhibition without paradoxical ERK activation. It is calculated as the pERK activation EC80 divided by the IC80 for growth inhibition in BRAF-mutant melanoma cells [2].
| BRAF Inhibitor | Clinical cuSCC Induction Rate (Monotherapy) | Paradox Index | Peak ERK Induction (Fold-change) |
|---|---|---|---|
| Vemurafenib | ~22% | 5.5 | 6.86 |
| Dabrafenib | ~6% | 10 | 2.76 |
| Encorafenib | ~3.7% | 50 | 4.08 |
To generate the data on paradoxical activation and efficacy, key in vitro experiments are employed. The workflow for these methods can be summarized as follows, detailing the cell lines and key assays used:
Key Resources:
Core Methodologies: